molecular formula C8H7ClN4O2 B2936032 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine CAS No. 1694341-67-7

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine

Cat. No.: B2936032
CAS No.: 1694341-67-7
M. Wt: 226.62
InChI Key: QXRLYKBDVLSQEA-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a chloromethyl (-CH₂Cl) group at position 3. This compound belongs to a class of nitrogen-oxygen heterocycles known for their bioactivity, particularly in medicinal chemistry and agrochemical applications. The chloromethyl group enhances reactivity, enabling covalent modifications such as nucleophilic substitution or cross-coupling reactions, while the methoxy group contributes to electronic effects and solubility .

Key structural features include:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for metabolic stability and resistance to hydrolysis.
  • Chloromethyl substituent: A reactive group facilitating derivatization for drug discovery or material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-(6-methoxypyridazin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-14-6-3-2-5(11-12-6)8-10-7(4-9)15-13-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLYKBDVLSQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of a suitable precursor, such as a hydrazide or a nitrile, under acidic or basic conditions. The chloromethyl group can be introduced through subsequent halogenation reactions, while the methoxy group is often added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: Potential medicinal applications include the development of new drugs for treating diseases such as cancer, inflammation, and infections.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Compound Name Core Structure Substituents Key Features
Target Compound Pyridazine + 1,2,4-oxadiazole 6-OCH₃, 5-CH₂Cl High reactivity (CH₂Cl), moderate polarity (OCH₃), potential antibacterial activity
6-Chloro-3-chloromethylpyridine Pyridine 6-Cl, 3-CH₂Cl Simpler structure; used as a precursor for triazole derivatives
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol Pyridine + 1,2,4-triazole 6-Cl, CH₂ linker to triazole Demonstrated antibacterial activity; sulfur enhances metal-binding capacity
3-Methoxy-5-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-OCH₃, 5-CH₃ Lower molecular weight; lacks pyridazine, limiting π-π stacking interactions

Physicochemical Properties

Property Target Compound 6-Chloro-3-chloromethylpyridine Triazole Analogue
Molecular Weight ~253.67 g/mol ~162.02 g/mol ~307.78 g/mol
LogP ~1.8 (estimated) ~2.1 ~2.5
Water Solubility Low (methoxy enhances) Very low Moderate (thiol group)
Reactivity High (CH₂Cl) High (CH₂Cl) Moderate (thiol)

Stability and Reactivity

  • The 1,2,4-oxadiazole ring in the target compound is more stable under acidic conditions compared to 1,2,4-triazoles, which may undergo ring-opening reactions .
  • The chloromethyl group offers superior reactivity for conjugation compared to methyl or benzyl groups in analogues.

Biological Activity

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 281.69 g/mol
  • CAS Number : 1119449-65-8

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and nitrile oxides.
  • Chloromethylation : The introduction of the chloromethyl group is performed using chloromethyl methyl ether or similar reagents under controlled conditions.
  • Pyridazine Formation : The final step involves coupling the oxadiazole with a pyridazine derivative to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines, showing IC50 values indicating potent antiproliferative effects .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation or bacterial metabolism.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives, including chloromethyl-substituted variants. The results indicated a significant reduction in bacterial growth at low concentrations .
  • Anticancer Activity : In another study focusing on the antiproliferative effects, researchers treated HeLa and A549 cells with varying concentrations of the compound. The findings supported its potential as a novel anticancer agent due to its ability to induce cell cycle arrest and apoptosis .

Q & A

What are the common synthetic routes for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions. Starting from 6-chloro-3-chloromethylpyridine, the chloromethyl group can undergo nucleophilic substitution or condensation with hydroxylamine derivatives to form hydrazide intermediates. The 1,2,4-oxadiazole ring is constructed via cyclization using agents like POCl₃ or cyanuric chloride. Methoxy groups are introduced via alkylation or demethylation strategies. For example, hydrazide intermediates react with isothiocyanates followed by cyclization to form triazole-oxadiazole hybrids .

How can researchers optimize the cyclization step in the synthesis of the 1,2,4-oxadiazole ring?

Level: Advanced
Answer:
Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts: Use Lewis acids (ZnCl₂) or microwave irradiation to accelerate cyclization.
  • Temperature control: Elevated temperatures (80–120°C) improve yields but require careful monitoring to avoid decomposition.
  • Real-time analysis: TLC or HPLC tracks reaction progress, ensuring intermediates are fully consumed before proceeding .

What spectroscopic methods are used to characterize this compound?

Level: Basic
Answer:

  • NMR spectroscopy: ¹H NMR identifies proton environments (e.g., methoxy at δ 3.8–4.0 ppm; chloromethyl at δ 4.5–4.7 ppm). ¹³C NMR confirms the oxadiazole (C=N at ~160 ppm) and pyridazine rings.
  • IR spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm C=N stretching in oxadiazole.
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography: Resolves ambiguities in regiochemistry and confirms 3D structure .

How to resolve discrepancies in NMR data for chloromethyl-oxadiazole derivatives?

Level: Advanced
Answer:

  • Dynamic effects: Variable-temperature NMR (VT-NMR) identifies rotameric splitting in chloromethyl groups.
  • 2D techniques: HSQC and HMBC correlate proton and carbon signals, resolving overlapping peaks.
  • Computational validation: Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software).
  • Deuteration studies: Exchangeable protons (e.g., NH) are suppressed via D₂O treatment to simplify spectra .

What strategies improve the compound’s stability during storage?

Level: Advanced
Answer:

  • Solid-state stability: Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloromethyl group.
  • Lyophilization: Freeze-drying reduces moisture-induced degradation.
  • Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to solutions.
  • Accelerated stability testing: Conduct stress tests (40°C/75% RH for 6 months) and monitor via HPLC to determine shelf life .

What are the potential biological activities of this compound?

Level: Basic
Answer:
Pyridazine derivatives exhibit antibacterial, antiviral, and enzyme inhibitory activities. The oxadiazole moiety enhances membrane permeability, while the chloromethyl group may act as a reactive site for covalent binding. Specific assays (e.g., MIC for E. coli or S. aureus) and kinase inhibition screens are recommended to validate activity .

How to design SAR studies for derivatives of this compound?

Level: Advanced
Answer:

  • Structural modifications: Vary substituents on the pyridazine (e.g., replace methoxy with ethoxy) and oxadiazole (e.g., substitute chloromethyl with bromomethyl).
  • Bioassays: Test derivatives against bacterial panels or cancer cell lines (e.g., MTT assay).
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like DNA gyrase or COX-2.
  • Data correlation: Plot substituent hydrophobicity (logP) vs. bioactivity to identify key SAR trends .

What challenges arise in achieving regioselectivity in triazole-pyridazine couplings?

Level: Advanced
Answer:

  • Steric hindrance: Bulky substituents on pyridazine can block coupling at the 3-position.
  • Catalyst optimization: Pd(PPh₃)₄ or CuI improves selectivity for cross-coupling reactions.
  • Protecting groups: Temporarily block reactive sites (e.g., methoxy) during coupling steps.
  • Regiochemical analysis: Use NOESY NMR to confirm coupling positions .

How to assess purity of the compound post-synthesis?

Level: Basic
Answer:

  • HPLC: Use a C18 column (MeCN:H₂O = 70:30) with UV detection at 254 nm; purity >95% is acceptable.
  • Elemental analysis: Match experimental C/H/N ratios with theoretical values (error <0.4%).
  • Melting point: Sharp melting range (±2°C) indicates homogeneity .

What computational methods predict the compound’s reactivity?

Level: Advanced
Answer:

  • DFT calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., chloromethyl as a reactive handle).
  • Molecular dynamics (MD): Simulate solvation effects in water/DMSO to predict solubility.
  • QSAR models: Train regression models using descriptors like polar surface area (PSA) to forecast bioavailability .

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